3-acetyl-N,N-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-acetyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-5-4-6-10(7-9)11(14)12(2)3/h4-7H,1-3H3 |
InChI Key |
ZAUYJHXTZBLVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Positioning Within the Landscape of Acetylated Benzamide Derivatives
3-Acetyl-N,N-dimethylbenzamide is one of many acetylated benzamide (B126) derivatives, a class of compounds recognized for their diverse chemical and biological activities. The position of the acetyl group on the benzamide scaffold significantly influences the molecule's properties. For instance, the related compound, 4-acetyl-N,N-dimethylbenzamide, is also a subject of scientific inquiry.
Academic Significance of Benzamide Scaffold Modifications
The benzamide (B126) scaffold is a crucial structural motif in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds. researchgate.netwalshmedicalmedia.comresearchgate.net The versatility of the benzamide structure allows for extensive modifications, enabling the synthesis of derivatives with a broad spectrum of biological activities. mdpi.com These activities include potential applications as anti-inflammatory, analgesic, and antimicrobial agents. walshmedicalmedia.commdpi.com
The ability to modify the benzamide scaffold at various positions allows for a detailed analysis of structure-activity relationships. mdpi.com By systematically altering the substituents on the benzene (B151609) ring and the amide nitrogen, chemists can fine-tune the compound's properties to achieve desired effects. This systematic approach is a cornerstone of modern drug discovery and development. researchgate.net
Foundational Research Context of N,n Dimethylbenzamide Systems
Strategies for N,N-Dimethylbenzamide Scaffold Construction
The formation of the N,N-dimethylbenzamide structure is a foundational step, and numerous methods have been developed, starting from a range of precursors. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Copper-catalyzed reactions have emerged as powerful tools for C-N bond formation. One such application is the synthesis of N,N-dimethylbenzamides from aromatic nitriles using N,N-dimethylformamide (DMF) as both the dimethylamine source and the solvent. In this protocol, the amidation of a nitrile is typically catalyzed by a copper(I) salt, such as copper(I) oxide (Cu₂O), in the presence of a ligand like 1,10-phenanthroline (B135089). Current time information in Bangalore, IN.saskoer.ca The reaction proceeds under an oxygen atmosphere, and a variety of N,N-dimethylbenzamides can be produced with yields reaching up to 84%. Current time information in Bangalore, IN.
This method leverages the cleavage of the C-CN bond and the formation of a new C-N bond. saskoer.ca A representative procedure involves heating the aryl nitrile with the Cu₂O/1,10-phenanthroline catalytic system in DMF under an oxygen atmosphere. Current time information in Bangalore, IN. Some protocols may also include additives like TsOH to facilitate the reaction. saskoer.camasterorganicchemistry.com
Table 1: Examples of Copper-Catalyzed Amidation of Nitriles
| Catalyst System | Amide Source | Temperature | Atmosphere | Yield Range | Reference |
|---|---|---|---|---|---|
| Cu₂O / 1,10-phenanthroline | DMF | 130 °C | O₂ | up to 84% | Current time information in Bangalore, IN. |
| Cu₂O / 1,10-phenanthroline / TsOH | DMF | 130 °C | O₂ | up to 85% | saskoer.camasterorganicchemistry.com |
A more direct and common route to N,N-dimethylamides is the conversion of carboxylic acids. This transformation can be achieved using various activating agents and dimethylamine sources.
A simple and cost-effective method involves heating the carboxylic acid at 160–165 °C in N,N-dimethylacetamide (DMAc), which serves as the dimethylamine source, in the presence of 1,1′-carbonyldiimidazole (CDI) as an activating agent. alexandonian.comacgpubs.orgresearchgate.net This one-pot procedure affords the corresponding N,N-dimethylamides in good to excellent yields, often exceeding 80%, without the need for column chromatography for purification. acgpubs.orgresearchgate.net The proposed mechanism suggests that DMAc reacts with an imidazole (B134444) intermediate to liberate dimethylamine in situ, which then reacts with the activated carboxylic acid. researchgate.net
Other efficient methods have also been developed. One such approach uses N,N-dimethylsulfamoyl chloride in the presence of a mixture of methanesulfonic acid and phosphorus pentoxide, providing moderate to good yields of the desired amides. numberanalytics.comchemistryjournals.net Another strategy employs propylphosphonic anhydride (B1165640) (T3P®) to promote the direct formation of dialkylamides from carboxylic acids using N,N-dialkylformamides as the amine source.
Table 2: Reagents for Conversion of Carboxylic Acids to N,N-Dimethylamides
| Reagent System | Amine Source | Conditions | Yields | Reference |
|---|---|---|---|---|
| 1,1′-Carbonyldiimidazole (CDI) | N,N-Dimethylacetamide (DMAc) | 160-165 °C | Good to Excellent | alexandonian.comacgpubs.orgresearchgate.net |
| N,N-Dimethylsulfamoyl chloride | In situ | Methanesulfonic acid / P₂O₅ | Moderate to Good | numberanalytics.comchemistryjournals.net |
| Propylphosphonic anhydride (T3P®) | N,N-Dialkylformamides | HCl (cat.) | Not specified |
The N,N-dimethylbenzamide scaffold can be constructed in a single step from benzene (B151609) via an aromatic electrophilic substitution reaction. This method, a variation of the Friedel-Crafts acylation, uses dimethylcarbamoyl chloride ((CH₃)₂NCOCl) as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). vedantu.compurdue.edu The Lewis acid activates the dimethylcarbamoyl chloride, generating a highly electrophilic species that is then attacked by the nucleophilic benzene ring to form the final product. vedantu.com This provides a direct route from the basic aromatic hydrocarbon to the amide.
For the synthesis of specific analogues, such as those containing an amino group on the aromatic ring, the reaction of isatoic anhydride with dimethylamine is a valuable method. This reaction provides a straightforward route to o-amino-N,N-dimethylbenzamide. The process involves reacting isatoic anhydride with an aqueous or gaseous source of dimethylamine in an organic solvent like acetonitrile (B52724) or methanol. google.comgoogle.com For example, treating isatoic anhydride in acetonitrile with a 40% aqueous solution of dimethylamine at a temperature below 10 °C, followed by stirring at room temperature, yields the target o-amino-N,N-dimethylbenzamide with a purity of 96.5% and a yield of 91.6%. google.com This method is noted for its simple operation, high yields, and use of readily available raw materials. nih.gov
Table 3: Synthesis of o-Amino-N,N-dimethylbenzamide from Isatoic Anhydride
| Dimethylamine Source | Solvent | Conditions | Purity | Yield | Reference |
|---|---|---|---|---|---|
| Dimethylamine gas (99.9%) | Methanol | Cool to < -10 °C, then RT | 98.8% | 96.8% | google.comgoogle.com |
| 40% Aqueous Dimethylamine | Acetonitrile | Cool to < 10 °C, then RT | 96.5% | 91.6% | google.com |
N,N-Dimethylamides can serve as precursors for the synthesis of ketones, which are structural analogues of this compound. A notable method involves the strontium-mediated alkylation or arylation of N,N-dimethylamides. alexandonian.com This approach offers a chemoselective route to ketones, overcoming the common problem of over-alkylation that can lead to tertiary alcohol byproducts. alexandonian.com The reaction of various N,N-dimethylamide derivatives with alkyl iodides in the presence of strontium metal proceeds smoothly under generally mild conditions to afford the desired ketones. alexandonian.comacgpubs.org This method is effective for aromatic amides as well as aliphatic amides that contain acidic α-protons. alexandonian.comacgpubs.org
Regioselective Introduction of the Acetyl Moiety
The introduction of an acetyl group onto the N,N-dimethylbenzamide scaffold requires careful consideration of regioselectivity. The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack.
The N,N-dimethylamido group (-CON(CH₃)₂) is a deactivating, meta-directing group in electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This is due to the combination of two electronic effects:
Inductive Effect (-I): The electronegative oxygen and nitrogen atoms pull electron density away from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack. libretexts.orgwikipedia.org
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, but this does not effectively donate density into the ring to overcome the strong inductive withdrawal. The carbonyl group itself is strongly electron-withdrawing.
When an electrophile attacks, the carbocation intermediates for ortho and para attack are destabilized because one resonance contributor places the positive charge adjacent to the already electron-deficient carbonyl carbon. libretexts.org The intermediate for meta attack avoids this unfavorable arrangement and is therefore relatively more stable, leading to the formation of the meta-substituted product. masterorganicchemistry.comvedantu.com
Given these electronic properties, two primary synthetic pathways can be envisioned for this compound:
Friedel-Crafts Acylation of N,N-Dimethylbenzamide: Theoretically, N,N-dimethylbenzamide could be acylated using acetyl chloride and a Lewis acid. Based on the directing effects, the primary product would be the meta-isomer, this compound. However, because the amide group is deactivating, this reaction would be slower and may require harsher conditions than the acylation of benzene itself. saskoer.cachemistryjournals.net
Amidation of 3-Acetylbenzoic Acid: A more efficient and regiochemically unambiguous route is to start with a precursor that already contains the acetyl group in the desired position. 3-Acetylbenzoic acid is a readily available starting material. nih.gov Using one of the amidation methods described in section 2.1.2, such as treatment with an activating agent like CDI in DMAc or conversion to 3-acetylbenzoyl chloride followed by reaction with dimethylamine, would directly and selectively yield this compound. purdue.edu Reductive amination of related keto acids, such as 2-acetylbenzoic acid, to form lactams is well-documented, supporting the feasibility of this transformation. purdue.edu This approach avoids the challenges of regioselectivity and deactivation associated with a late-stage Friedel-Crafts acylation.
Therefore, the amidation of 3-acetylbenzoic acid represents the most logical and synthetically practical strategy for the preparation of this compound.
Acetylation of Aromatic Rings within Benzamide Frameworks
The introduction of an acetyl group onto a benzamide ring is a key synthetic step, often accomplished through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. numberanalytics.comlibretexts.org
For instance, the acylation of a benzamide derivative can lead to the formation of aryl ketones. numberanalytics.com The reaction of an aromatic substrate with an acid chloride or anhydride, catalyzed by aluminum chloride, introduces an acyl group into the aromatic ring. libretexts.org The reactive electrophile in this process is typically a resonance-stabilized acyl cation, which is generated from the interaction between the acyl chloride and the Lewis acid. libretexts.org
However, the Friedel-Crafts reaction has limitations. It is not successful on aromatic rings that have strongly deactivating substituents or basic amino groups that can react with the catalyst. libretexts.org The presence of an amino group (NH₂, NHR, or NR₂) on the aromatic ring can lead to a reaction with the Lewis acid catalyst (e.g., AlCl₃), placing a positive charge on the ring and deactivating it towards the desired acylation. libretexts.org
An alternative approach involves the direct acylation of benzene derivatives. For example, a one-step synthesis of N,N-dimethylbenzamide from benzene can be achieved through an aromatic electrophilic substitution reaction with dimethylcarbamoyl chloride, using a Lewis acid catalyst like AlCl₃. quora.com
Acylation of Aminobenzamide Derivatives
The acylation of aminobenzamide derivatives provides another versatile route for synthesizing a range of substituted benzamides. This process can involve the N-acylation of amines with various reagents.
A notable method involves the UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes to produce 2-aminobenzamides in high yields. thieme-connect.com This green and efficient, one-pot strategy has been successfully applied to 32 examples, achieving up to 92% yield. thieme-connect.com The resulting 2-aminobenzamide (B116534) building blocks are valuable in organic synthesis, for example, in the preparation of quinazolinone derivatives. thieme-connect.com
Another approach is the iodine-promoted oxidative cyclization of acylated and alkylated derivatives from epoxides with 2-aminobenzamide. organic-chemistry.orgacs.org This method yields acylated and alkylated quinazoline (B50416) derivatives and is noted for its mild conditions and tolerance of a wide range of functional groups. acs.org Optimization of reaction conditions, such as using 20 mol % iodine in DMSO at 110 °C under a nitrogen atmosphere, has led to yields as high as 92%. organic-chemistry.org
Derivatization and Functional Group Interconversions of Precursor Compounds
Transformations of Substituted N,N-Dimethylbenzamide Intermediates
The synthesis of complex benzamide derivatives often relies on the transformation of substituted N,N-dimethylbenzamide intermediates. These transformations can include a variety of reactions such as nitration, reduction, and substitution.
For example, N,N-dimethyl-3-nitrobenzamide can be synthesized by first nitrating benzoic acid to 3-nitrobenzoic acid, followed by conversion to the acid chloride and subsequent reaction with dimethylamine. The resulting nitro-substituted benzamide can then be reduced to 3-amino-N,N-dimethylbenzamide.
The presence of multiple functional groups on a benzamide ring, such as an amino group, a chlorine substituent, and a dimethylated amide, offers numerous sites for chemical modification. This versatility is valuable for creating libraries of compounds for various research applications. For instance, the amino and hydroxyl groups on 3-amino-5-hydroxy-N,N-dimethylbenzamide can undergo reactions like acylation or alkylation.
Cyclization Reactions for Heterocyclic Ring Formation in Benzamide Derivatives
Cyclization reactions involving benzamide derivatives are crucial for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions can be catalyzed by different metals and proceed through various mechanisms.
Palladium-catalyzed cyclization of N-methoxy or N-methyl benzamides with benzynes can produce tricyclic phenanthridinone derivatives in good yields. researchgate.net Another palladium-catalyzed method involves the cyclization of benzamide derivatives containing a propargyl ether, which efficiently yields six-membered N-heterocyclic compounds. organic-chemistry.org
Electrophilic cyclization of 2-(1-alkynyl)benzamides is a powerful tool for synthesizing a variety of heterocyclic compounds. nih.gov This reaction can yield cyclic imidates, which can be further transformed. nih.gov For instance, the iodocyclization of functionalized alkynes has been used to synthesize benzofurans, indoles, and quinolines. nih.gov
Furthermore, the synthesis of heterocyclic compounds like tetrazole, imidazolinone, thiazolidinone, and oxazepine derivatives can start from Schiff bases derived from N-[(4-aminophenyl) carbamothioyl] benzamide. iosrjournals.org These Schiff bases undergo cyclization with different reagents to form the desired heterocyclic rings. iosrjournals.org
Synthetic Optimization and Yield Enhancement Studies
Optimizing reaction conditions is essential for improving the yield and efficiency of synthetic routes. Studies have focused on various parameters, including catalyst loading, solvent, temperature, and reaction time.
In the synthesis of N-formanilide derivatives from benzamides, the reaction conditions were optimized to achieve a high yield. The optimal conditions were found to be 2.0 equivalents of NaN₃ and 6.0 equivalents of oxalic acid in NMP at 130 °C for 16 hours, resulting in an 89% yield. rsc.org Varying the amounts of reagents or changing the solvent and temperature significantly impacted the yield. rsc.org For instance, using DMF as a solvent gave a 61% yield, while DMSO resulted in a much lower 15% yield. rsc.org
In the iodine-promoted oxidative cyclization of aminobenzamide derivatives, a continuous flow technique has been shown to lead to faster reaction times and higher yields. organic-chemistry.orgacs.org This method is also scalable for gram-scale synthesis. organic-chemistry.org
For the synthesis of N,N-dimethyl-3-nitrobenzamide, continuous flow reactors have been employed to enhance safety and efficiency by integrating nitration and amidation into a single process. This approach reduces residence time from hours to minutes and increases the yield to 80-85%.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the detailed structure and dynamic properties of this compound in solution.
Variable-Temperature NMR for Rotational Barrier Analysis
The rotation around the amide C-N bond in N,N-dimethylbenzamides is a well-studied phenomenon that can be effectively analyzed using variable-temperature (VT) NMR spectroscopy. researchgate.net This restricted rotation gives rise to distinct signals for the two N-methyl groups at low temperatures, which coalesce as the temperature increases and the rate of rotation becomes faster on the NMR timescale. gac.edu By analyzing the changes in the NMR lineshape with temperature, it is possible to determine the energy barrier for this rotational process. gac.edu For instance, the free energy of activation (ΔG‡) for rotation in N,N-dimethylbenzamide has been a subject of re-investigation to ensure the elimination of systematic errors, leading to more reliable activation parameters. researchgate.net Studies on related N,N-dimethylamides have shown that the acyl group significantly influences the rotational barrier, with a general trend of decreasing barrier height in the order of formyl, acetyl, and benzoyl groups. oup.com This is attributed to steric strain in the ground state, which affects the double bond character of the C-N bond. oup.com
Table 1: Rotational Barriers of Related Amides
| Compound | Rotational Barrier (kcal/mol) | Method |
| N,N-dimethylformamide | ~21 | VT-NMR |
| N,N-dimethylacetamide | ~18 | VT-NMR |
| N-acetyl-2,2-dimethyloxazolidine | Z to E: ~17.5, E to Z: ~17.2 | 13C VT-NMR |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Amide: 12.4, Enamine: 11.7 | 13C NMR (coalescence) |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Amide: 16.4, Enamine: 18.6 | Dynamic NMR |
This table presents data for related amide compounds to illustrate the range of rotational barriers. Data for this compound is not explicitly available in the provided search results.
Investigations of Solvent Effects on Chemical Shifts and Conformational Equilibria
The solvent environment can significantly influence the chemical shifts and conformational equilibria of benzamides. researchgate.net Studies on N,N-dimethylbenzamide have revealed that solvent-induced chemical shifts (SICS) of the carbonyl carbon are linearly related to solvent parameters like ET(30). researchgate.net This relationship indicates that both polar effects and hydrogen-bond donor effects of the solvent play a crucial role. researchgate.net Aromatic solvents, in particular, can induce appreciable changes in the chemical shifts of protons in polar molecules due to the formation of transient "collision complexes". scispace.com The stereospecificity of these aromatic solvent-induced shifts (ASIS) can be valuable for structural elucidation. scispace.com Furthermore, the ratio of cis and trans conformers, arising from rotation around the amide bond, is known to be influenced by the polarity of the solvent, with polar solvents potentially increasing the energy barrier between conformers. researchgate.net
Application of 1D and 2D NMR Techniques for Structural Elucidation of Acetylated Benzamides
A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is indispensable for the complete structural assignment of acetylated benzamides. weebly.comresearchgate.netemerypharma.com
1D NMR: ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and through integration, the relative number of protons. emerypharma.com For N,N-dimethylbenzamide, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the N-methyl protons. chemicalbook.com ¹³C NMR provides information about the carbon skeleton of the molecule. researchgate.net
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, helping to identify adjacent protons. emerypharma.com Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. weebly.comresearchgate.net These techniques are crucial for unambiguously assigning all proton and carbon signals, which is fundamental for confirming the structure of acetylated benzamides. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for N,N-Dimethylbenzamide
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic | 7.3-7.5 | m |
| N-CH₃ | 2.9, 3.1 | s (broad) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The two separate signals for the N-methyl groups are due to restricted rotation at room temperature. This data is based on typical values for N,N-dimethylbenzamide. chemicalbook.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. libretexts.org Electron ionization (EI) is a common method used for the mass spectral analysis of such compounds. nist.gov The mass spectrum of N,N-dimethylbenzamide, a related compound, shows a molecular ion peak corresponding to its molecular weight. researchgate.net
The fragmentation of amides in mass spectrometry often involves characteristic cleavage patterns. libretexts.org For primary amides, a McLafferty rearrangement can lead to a prominent base peak. While this compound is a tertiary amide, cleavage of bonds adjacent to the carbonyl group and the nitrogen atom are expected fragmentation pathways. The analysis of these fragment ions can help to confirm the presence of the acetyl group and the N,N-dimethylamido group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation corresponding to specific molecular vibrations. tanta.edu.egsci-hub.se The IR spectrum of a molecule provides a unique fingerprint based on its vibrational modes.
For this compound, the IR spectrum will exhibit characteristic absorption bands for the carbonyl groups and the aromatic ring. The carbonyl (C=O) stretching vibration of the amide group in N,N-dimethylbenzamide typically appears in the region of 1630-1680 cm⁻¹. chemicalbook.com The acetyl group will also have a characteristic carbonyl stretching frequency. The exact position of these bands can be influenced by electronic and steric effects within the molecule.
Other important vibrational modes include C-H stretching vibrations of the aromatic ring and the methyl groups, and C-N stretching vibrations. The presence of N,N-dimethyl groups can sometimes be identified by specific C-H symmetric stretching peaks at lower wavenumbers. spectroscopyonline.com The analysis of the entire IR spectrum provides a comprehensive picture of the functional groups present in the molecule. sci-hub.se
Table 3: Characteristic IR Absorption Frequencies for Related Benzamides
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1250 - 1350 |
This table provides general ranges for the functional groups expected in this compound. Specific values for the compound are not available in the provided search results.
X-ray Crystallography for Solid-State Structural Determination of Related Benzamide Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, studies on related benzamide derivatives provide valuable insights into their solid-state conformations and intermolecular interactions. nih.govfigshare.com
Crystal structures of various benzamide derivatives have been determined, revealing details about bond lengths, bond angles, and torsion angles. nih.govacs.org For example, the crystal structure of a six-coordinate benzamide derivative of a manganese porphyrin showed the benzamide coordinating to the metal center through the oxygen atom. figshare.com In other studies, X-ray diffraction has been used to confirm the structures of newly synthesized benzamide derivatives. nih.gov The solid-state packing of these molecules is often governed by intermolecular hydrogen bonds and van der Waals interactions. researchgate.net The conformation adopted in the solid state, particularly the torsion angle between the aromatic ring and the amide group, is a key structural feature that can be precisely determined. acs.org
Reactivity and Mechanistic Investigations of 3 Acetyl N,n Dimethylbenzamide Systems
Reactivity of the N,N-Dimethylamide Functional Group
The N,N-dimethylamide group is characterized by a significant resonance stabilization, which delocalizes the nitrogen lone pair electrons into the carbonyl π-system. nih.gov This resonance effect increases the electron density on the carbonyl oxygen and reduces the electrophilicity of the carbonyl carbon, making amides the least reactive among carboxylic acid derivatives. msu.edulibretexts.org Consequently, reactions involving this group often require activation to overcome its inherent stability.
Nucleophilic and Electrophilic Reactions at the Amide Carbonyl
Nucleophilic Reactions: Direct nucleophilic attack on the amide carbonyl of 3-acetyl-N,N-dimethylbenzamide is generally challenging due to the low electrophilicity of the carbonyl carbon. nih.gov Unlike more reactive acyl derivatives like acid chlorides or anhydrides, the dimethylamino group (-NMe₂) is a very poor leaving group, disfavoring typical nucleophilic acyl substitution pathways. libretexts.org Such reactions generally proceed via an addition-elimination mechanism, creating a tetrahedral intermediate. msu.edulibretexts.orgwikipedia.org For a successful substitution, the incoming nucleophile must be a significantly weaker base than the leaving group. masterorganicchemistry.com
To enhance reactivity, electrophilic activation of the amide is necessary. Reagents such as triflic anhydride (B1165640) (Tf₂O) or oxalyl chloride can be employed to convert the carbonyl oxygen into a better leaving group, thereby facilitating nucleophilic attack. nih.govresearchgate.net For instance, activation with Tf₂O can lead to the formation of a highly reactive nitrilium ion, which is susceptible to attack by various nucleophiles. nih.gov
The general mechanism for nucleophilic acyl substitution involves two key steps:
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgwikipedia.orgjove.com
Elimination of the Leaving Group: The carbonyl group is reformed by the expulsion of the leaving group. libretexts.orgwikipedia.orgjove.com
Under acidic conditions, the carbonyl oxygen is first protonated, which increases the carbonyl's electrophilicity and activates it for nucleophilic attack. wikipedia.orglibretexts.org Conversely, under basic conditions, a strong nucleophile attacks the neutral carbonyl group. wikipedia.org
Electrophilic Reactions: The amide group itself can react with electrophiles. The carbonyl oxygen can be protonated under acidic conditions, which is often the first step in acid-catalyzed hydrolysis. libretexts.org The nitrogen atom is generally not basic due to the delocalization of its lone pair into the carbonyl group.
Transformations Involving N-C Bond Cleavage in N,N-Dimethylamides
Cleavage of the robust amide C–N bond is a challenging transformation that typically requires specific catalytic systems. These reactions are significant as they allow for the conversion of amides into other functional groups. Transition metal catalysis, particularly with palladium, has been shown to activate the C–N bond of tertiary amides, enabling transamidation reactions. rsc.org In some cases, C–N bond cleavage can be achieved under transition-metal-free conditions. nih.gov
A modern approach involves the use of photoredox catalysis in conjunction with a Lewis acid. This method can facilitate a single-electron transfer to the amide carbonyl group, initiating a process that leads to the site-selective reductive cleavage of the C–N bond. nih.gov Such strategies can generate radical intermediates, enabling unique transformations that are not accessible through traditional two-electron pathways. nih.gov
Reactivity of the Acetyl Group
The acetyl group (-COCH₃) is a key functional moiety that dictates a significant portion of the molecule's reactivity, particularly through reactions at the carbonyl carbon and the adjacent α-carbon.
Acyl Transfer Reactions and Related Chemical Transformations
The acetyl group can participate in acyl transfer reactions, where it is transferred from the aromatic ring to a nucleophile. This typically involves the cleavage of the C-C bond between the aryl ring and the acetyl carbonyl. Such transformations are not trivial for unstrained ketones and often require metal catalysis. nih.gov Rhodium-catalyzed "cut and sew" reactions, for example, have demonstrated the feasibility of intramolecular acetyl group transfer from a ketone to an olefin. nih.gov
More commonly, the acetyl group is introduced onto an aromatic ring via Friedel-Crafts acylation, an electrophilic aromatic substitution reaction using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst. organic-chemistry.org The reverse of this process, deacylation, can also be achieved under certain conditions.
Condensation Reactions of the Acetyl Moiety
The α-hydrogens of the acetyl group are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. vanderbilt.edu This acidity allows this compound to undergo a variety of condensation reactions where it acts as the nucleophilic component.
A prime example is the Aldol condensation. In the presence of a base, the acetyl group can be deprotonated to form an enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule (either another molecule of this compound in a self-condensation or a different aldehyde or ketone in a mixed condensation) to form a β-hydroxy ketone. vanderbilt.edu This initial adduct can often be readily dehydrated, especially under acidic or basic conditions, to yield a conjugated α,β-unsaturated ketone, which is the final product of the Aldol condensation. latech.edu
Aromatic Ring Functionalization and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound towards further substitution is governed by the electronic properties of the existing acetyl and N,N-dimethylbenzamide substituents. Both groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution reactions.
The acetyl group deactivates the ring through both inductive withdrawal (-I) and resonance withdrawal (-M). The N,N-dimethylbenzamide group also deactivates the ring, primarily through its inductive effect. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) will be slower than for benzene and will be directed to the positions meta to both existing groups, namely positions 5 and, to a lesser extent due to steric hindrance, positions 2 and 4 relative to the amide group.
DFT (Density Functional Theory) studies on meta-substituted acetophenones provide insight into how substituents influence the energetic and aromatic properties of the ring. asianpubs.orgresearchgate.net Electron-withdrawing groups (EWGs) tend to increase the aromaticity and electrophilicity of the ring, while electron-releasing groups (ERGs) have the opposite effect. asianpubs.org
| Substituent | Relative Energy (kcal/mol) | Electrophilicity Index (ω) | Aromaticity (NICS(0)) |
|---|---|---|---|
| -NO₂ | -1.87 | 2.53 | -9.58 |
| -CN | -1.71 | 2.29 | -9.56 |
| -Cl | -2.12 | 1.89 | -9.54 |
| -H | 0.00 | 1.61 | -9.49 |
| -CH₃ | -0.56 | 1.52 | -9.48 |
| -OCH₃ | -1.12 | 1.49 | -9.51 |
Data derived from DFT calculations at the B3LYP/6-31+G(d,p) level. Relative energy indicates thermodynamic stability. A higher electrophilicity index (ω) indicates greater electrophilicity. A more negative NICS(0) value indicates higher aromaticity.
These data illustrate that strong electron-withdrawing groups like -NO₂ and -CN increase both the electrophilicity and aromaticity of the ring compared to hydrogen or electron-releasing groups like -CH₃ and -OCH₃. asianpubs.org The N,N-dimethylbenzamide group, being an EWG, would be expected to similarly influence the properties of the aromatic system.
Catalytic Reaction Mechanisms in Benzamide (B126) Synthesis and Modification
The synthesis and modification of benzamides often rely on sophisticated catalytic mechanisms to achieve high efficiency and selectivity.
Benzamide Synthesis: The formation of the amide bond in this compound can be achieved through various catalytic methods. A common approach is the direct condensation of a carboxylic acid with an amine. researchgate.netresearchgate.net This transformation often requires a catalyst to activate the carboxylic acid. Lewis acidic catalysts, for example, can coordinate to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide and a water molecule.
Modification via C-H Activation: The mechanism for modifying benzamides through transition-metal-catalyzed C-H activation is a well-studied area. researchgate.net For a substrate like this compound, a rhodium(III)-catalyzed C-H activation/cyclization provides a good mechanistic model. researchgate.net
A plausible catalytic cycle is as follows:
Coordination: The catalyst, for example, a [Cp*Rh(III)] species, coordinates to the oxygen atom of the N,N-dimethylamide directing group.
C-H Activation: An ortho C-H bond is activated via a concerted metalation-deprotonation pathway, forming a five-membered rhodacycle intermediate. This is often the rate-determining step.
Coupling Partner Coordination & Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the rhodium center. This is followed by migratory insertion of the coupling partner into the Rh-C bond of the metallacycle, forming a seven-membered ring intermediate.
Reductive Elimination/Protonolysis: The final product is released through reductive elimination, which regenerates a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) state by an oxidant present in the reaction mixture to complete the catalytic cycle. researchgate.net
This mechanistic framework is broadly applicable to a range of modifications catalyzed by different transition metals, including palladium and ruthenium, which also operate through similar principles of directed C-H activation. nih.gov
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are employed to determine the electronic structure of a molecule, which governs its chemical properties. tandfonline.com Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the molecule. For 3-acetyl-N,N-dimethylbenzamide, these calculations would reveal details about orbital interactions, bond strengths, and charge distribution across the aromatic ring, the acetyl group, and the dimethylamide moiety.
Thermochemical properties, such as the enthalpy of formation (ΔHf°), are critical for understanding the stability and potential energy of a compound. Computationally, these values are determined by first calculating the total electronic energy of the optimized molecular structure. This is achieved using a selected level of theory, for example, a DFT functional like B3LYP combined with a basis set such as 6-311++G(d,p).
The total atomization energy is then calculated by subtracting the energies of the constituent atoms from the molecule's total energy. The enthalpy of formation can be derived from this value by incorporating established experimental enthalpies of formation for the individual atoms. For related compounds, thermodynamic properties are often calculated over a range of temperatures to understand their behavior under different conditions. tandfonline.com
Table 1: Representative Theoretical Thermochemical Data Calculation (Note: This table is illustrative of the type of data that would be generated from a computational study and is not based on actual published results for this compound.)
| Property | Calculated Value (Illustrative) | Method |
| Electronic Energy | -X Hartrees | B3LYP/6-311+G(d,p) |
| Enthalpy of Formation (gas) | -Y kJ/mol | Atomization Method |
| Gibbs Free Energy of Formation | -Z kJ/mol | B3LYP/6-311+G(d,p) |
The three-dimensional shape (conformation) of this compound is not static. Rotation can occur around several single bonds, notably the C-N bond of the amide group and the C-C bonds connecting the substituents to the benzene (B151609) ring. The partial double-bond character of the amide C-N bond, due to resonance, creates a significant energy barrier to rotation. nih.gov
To study this, a potential energy surface (PES) scan is performed. mdpi.com A specific dihedral angle (e.g., for the C-N bond) is systematically varied in increments (e.g., 10-20 degrees), and at each step, the energy of the molecule is calculated after optimizing the remaining geometric parameters. mdpi.com The resulting energy profile reveals the lowest energy ground states (stable conformers) and the highest energy transition states. The energy difference between a ground state and a transition state defines the rotational barrier (Gibbs energy of activation, ΔG≠). nih.gov For similar N,N-dimethylamides, these barriers are often in the range of 15-20 kcal/mol. colostate.edu
Table 2: Illustrative Calculated Rotational Energy Barriers (Note: This table is for demonstration purposes and does not represent actual data for this compound.)
| Rotational Bond | Ground State Conformer (Dihedral Angle) | Transition State (Dihedral Angle) | Calculated Barrier (ΔG≠) (kcal/mol) |
| Phenyl—C(=O) | Planar (~0°) | Perpendicular (~90°) | ~4-6 |
| (O=)C—N(Me)₂ | Planar (~0°) | Perpendicular (~90°) | ~16-19 |
Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions
While quantum calculations are excellent for single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to model the behavior of multiple molecules over time. An MD simulation would place a number of this compound molecules in a simulation box, often with a solvent like water, and calculate the forces between them using a classical force field.
By solving Newton's equations of motion over thousands of small time steps, MD simulations can track the trajectory of each atom. This allows for the study of bulk properties, diffusion rates, and, crucially, intermolecular interactions. Analysis of the simulation can reveal how molecules of this compound orient themselves relative to one another, identifying key hydrogen bonds or π-stacking interactions that would govern its solid-state structure or behavior in solution.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for investigating how chemical reactions occur. rsc.orgrsc.org For this compound, one might study its synthesis or a potential degradation pathway, such as alkaline hydrolysis. acs.org
Using DFT methods, the geometries of reactants, products, and any intermediates are optimized. nih.govresearchgate.net Critically, the transition state (TS) structure for each step of the proposed mechanism is located. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Finding the TS is computationally intensive but provides the activation energy for that step, which is the key determinant of the reaction rate. By mapping out the energies of all species along a proposed reaction coordinate, a complete energy profile can be constructed, allowing chemists to identify the rate-determining step and evaluate the plausibility of a proposed mechanism. nih.govresearchgate.net
Predictive Modeling of Spectroscopic Parameters (e.g., DFT-based NMR Chemical Shift Prediction)
Quantum chemical calculations can predict spectroscopic properties with high accuracy. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common and valuable application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating the isotropic magnetic shielding tensors of nuclei like ¹H and ¹³C. rsc.org
To predict the NMR spectrum of this compound, its geometry would first be optimized at a suitable level of theory (e.g., B3LYP/6-311G(d,p)) often including a solvent model. mdpi.com A subsequent GIAO calculation provides the absolute shielding values for each atom. These values are then converted into chemical shifts (δ, in ppm) by subtracting them from the shielding value of a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts can then be compared to experimental data to confirm the structure or assign specific signals. Such calculations can achieve a mean absolute error of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. nih.govbris.ac.uk
Mechanistic Insights into Molecular Interactions for Biological Relevance
Enzyme Inhibition Mechanisms of Acetylated Benzamide (B126) Analogues
Enzyme inhibition is a key mechanism through which small molecules can modulate biological pathways, making it a cornerstone of drug discovery. Benzamide derivatives have been explored as inhibitors of various enzymes, and the introduction of an acetyl group can significantly influence their inhibitory potential and selectivity.
Histone Deacetylase (HDAC) Inhibition by Acetylamino-Substituted Benzamides
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails. nih.gov This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.govwikipedia.org Inhibition of HDACs can restore the acetylated state of histones, leading to a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes. nih.govwikipedia.org
Benzamide derivatives have emerged as a significant class of HDAC inhibitors. nih.gov For instance, the compound N-(2-aminophenyl)-4-(acetylamino)benzamide (CI-994) has been shown to be a histone deacetylase inhibitor that causes hyperacetylation of histones in living cells. researchgate.net The mechanism of action for many benzamide-based HDAC inhibitors involves the benzamide moiety coordinating with the zinc ion present in the active site of the enzyme. nih.govmdpi.com The crystal structure of HDAC2 in complex with a benzamide inhibitor reveals that both the carbonyl and amino groups of the benzamide can chelate the catalytic Zn2+ ion. nih.gov
Table 1: Investigated HDAC Inhibitory Activity of Select Benzamide Derivatives
| Compound | Target HDACs | Key Structural Features for Inhibition |
|---|---|---|
| N-(2-aminophenyl)-4-(acetylamino)benzamide (CI-994) | HDAC1, HDAC2 | Acetylamino group, 2-aminophenyl moiety |
| Entinostat (MS-275) | Class I HDACs | 2-aminophenylbenzamide scaffold |
Interaction with Specific Enzyme Active Sites (e.g., Acetylcholinesterase, β-Secretase)
Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Studies on benzamide and picolinamide derivatives have revealed their potential as AChE inhibitors. researchgate.net The molecular docking studies of these derivatives suggest that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net The benzamide core can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site gorge of AChE. For 3-acetyl-N,N-dimethylbenzamide, the acetyl group could potentially interact with specific residues within the active site, and the N,N-dimethylbenzamide portion could orient the molecule for effective binding.
Structure-Activity Relationship (SAR) Studies for Understanding Binding Modes
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzamide derivatives, SAR studies have provided valuable insights into the structural requirements for their interaction with various biological targets.
For a hypothetical SAR of this compound, the following points can be considered:
The Benzamide Core: This is a common scaffold in many biologically active molecules and provides a rigid framework for the attachment of various functional groups.
The Acetyl Group: The position and nature of the substituent on the benzoyl ring are critical. An acetyl group at the 3-position introduces a keto group and a methyl group, which can participate in hydrogen bonding and hydrophobic interactions, respectively. The electron-withdrawing nature of the acetyl group can also influence the electronic properties of the aromatic ring.
The N,N-dimethylamide Group: The substitution on the amide nitrogen affects the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. The N,N-dimethyl groups prevent hydrogen bond donation from the amide nitrogen but can act as hydrogen bond acceptors through the carbonyl oxygen. This substitution also increases the steric bulk around the amide bond, which can influence the molecule's conformation and how it fits into a binding pocket.
Pharmacophore Modeling for Receptor Binding Site Characterization
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. plos.orgnih.gov A pharmacophore model can be generated based on a set of active ligands or the structure of the receptor binding site. plos.org
A general pharmacophore model for a benzamide-based inhibitor might include:
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrophobic/aromatic feature (the phenyl ring).
Additional features depending on the specific target, such as hydrogen bond donors or other hydrophobic regions.
For this compound, a pharmacophore model would incorporate the features of the acetyl group (a potential hydrogen bond acceptor and a hydrophobic methyl group) and the N,N-dimethylamide. Such a model could be used to screen virtual libraries of compounds to identify other molecules with similar pharmacophoric features and potentially similar biological activities. The development of a pharmacophore model can provide valuable insights into the key interactions required for binding to a specific biological target. researchgate.net
Molecular-Level Mechanisms of Antioxidant Activity
Antioxidants are molecules that can inhibit the oxidation of other molecules, often by scavenging free radicals. The antioxidant activity of phenolic and acetylated compounds has been a subject of interest. The molecular mechanisms underlying antioxidant activity often involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). scielo.br
Theoretical studies on related compounds, such as p-acetamide-salicylate derivatives, have shown that the acetamide group can influence the antioxidant capacity. scielo.brresearchgate.net The presence of an acetyl group can affect the bond dissociation energy of nearby hydroxyl groups or the ionization potential of the molecule, which are key parameters in the HAT and SET-PT mechanisms, respectively. scielo.br
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-aminophenyl)-4-(acetylamino)benzamide (CI-994) |
| Entinostat (MS-275) |
| Mocetinostat (MGCD0103) |
| Acetylcholine |
| p-acetamide-salicylate |
Applications in Advanced Chemical and Material Sciences
Role as Synthetic Intermediates in Multistep Organic Synthesis
The structural features of 3-acetyl-N,N-dimethylbenzamide make it a valuable intermediate in multistep organic synthesis, providing pathways to a diverse range of more complex molecules, including heterocycles and pharmacologically relevant scaffolds. The presence of both a ketone and an amide functional group allows for a variety of chemical transformations.
The N,N-dimethylamide group can act as a directing group in metal-catalyzed C-H activation reactions, guiding functionalization to specific positions on the aromatic ring. This property is crucial for building polysubstituted aromatic compounds with high regioselectivity. Furthermore, derivatives such as o-amino-N,N-dimethylbenzamide are recognized as important intermediates in the synthesis of sulfonylurea herbicides and various pharmaceutical products frontiersin.org. The reactions of N,N-dimethylbenzamide diethylmercaptole with active methylene compounds, amines, and hydrazines have been shown to yield corresponding α-dimethylaminobenzylidene derivatives and heterocyclic compounds like 2-phenylimidazoline and 2-phenyloxazoline through cyclization reactions solubilityofthings.comresearchgate.net.
The acetyl group offers a reactive site for a multitude of transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and participate in various condensation and nucleophilic addition reactions. This reactivity is analogous to that of the related compound, 3-formyl-N,N-dimethylbenzamide, which is considered a versatile synthetic building block libretexts.org. The formyl group in this analog readily undergoes oxidation to form 3-(N,N-dimethylcarbamoyl)benzoic acid, a transformation achievable with standard oxidizing agents libretexts.org. Similarly, the acetyl group of this compound can be envisioned as a precursor to a variety of functional groups, expanding its utility in the synthesis of complex target molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product(s) |
| Acetyl Group | Oxidation | 3-(N,N-dimethylcarbamoyl)phenylglyoxylic acid |
| Reduction | 1-(3-(N,N-dimethylcarbamoyl)phenyl)ethanol | |
| Wittig Reaction | Alkenes | |
| Grignard Reaction | Tertiary Alcohols | |
| N,N-dimethylamide | C-H Activation | Ortho-functionalized derivatives |
| Reduction | 3-acetylbenzylamine |
Development of Protecting Group Strategies in Organic Synthesis
In the intricate field of multistep organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent unwanted side reactions. The structural components of this compound, specifically the acetyl and N,N-dimethylamide groups, can be strategically employed in protecting group chemistry.
The acetyl group is a well-established protecting group for amines and alcohols. libretexts.orghighfine.com It can be introduced by reacting an alcohol or amine with acetyl chloride or acetic anhydride (B1165640) in the presence of a base. highfine.comcommonorganicchemistry.com The resulting acetamide or acetate is stable under a variety of reaction conditions but can be removed under acidic or basic hydrolysis, often requiring elevated temperatures. commonorganicchemistry.com This allows for selective deprotection in the presence of other sensitive functional groups.
Conversely, the carbonyl of the acetyl group itself can be protected. A common strategy is the formation of an acetal or ketal by reacting the ketone with a diol in the presence of an acid catalyst. wikipedia.orglibretexts.org These acetals are stable in neutral to strongly basic environments and are unreactive towards powerful nucleophiles like Grignard reagents and metal hydrides. libretexts.org The protection can be reversed with aqueous acid. wikipedia.orglibretexts.org
The N,N-dimethylamide functionality can also play a role in synthetic strategies, acting as a directing group to influence the regioselectivity of reactions on the aromatic ring. wikipedia.org The dimethylamino group is a versatile functional group capable of directing aromatic functionalizations at the ortho-, meta-, and para-positions depending on the reaction conditions. researchgate.netnih.gov While not a traditional protecting group, its ability to control reactivity at other sites of the molecule serves a similar purpose in guiding the synthetic pathway.
Table 2: Protecting Group Strategies Relevant to this compound
| Functional Group to be Protected | Protecting Group Strategy | Introduction Conditions | Removal Conditions |
| Amine/Alcohol | Acetylation | Acetyl chloride or acetic anhydride, base | Acidic or basic hydrolysis |
| Ketone (acetyl group) | Acetal/Ketal formation | Diol, acid catalyst | Aqueous acid |
| Aromatic C-H | N,N-dimethylamide as directing group | Metal catalyst | Not applicable (directing effect) |
Exploration in Specialty Chemical Production and Material Science
The potential of N,N-dimethylbenzamide and its derivatives extends into the realm of specialty chemical production and material science, where they are being explored for the creation of novel polymers and functional materials. solubilityofthings.com The bifunctional nature of this compound, possessing both a reactive ketone and a polar amide group, makes it an interesting candidate for polymerization reactions.
Research into compounds with similar structures, such as 3-formyl-N,N-dimethylbenzamide, suggests potential applications as monomers or cross-linking agents in polymer chemistry. The N,N-dimethylamide group can enhance the solubility and processing characteristics of the resulting polymers libretexts.org. For instance, condensation polymerization with phenols or diamines could lead to the formation of phenolic resins or polyamides/polyimines, respectively libretexts.org. Hydrogel copolymers based on N,N-dimethyl acrylamide have been synthesized and have shown potential as antibacterial materials. mdpi.com
The synthesis of polymers often involves the use of solvents like N,N-dimethylformamide (DMF), which can also act as a reagent in certain polymerization processes. kashanu.ac.irresearchgate.net The structural similarity of this compound to such compounds suggests its potential to be incorporated into polymer backbones or to act as a modifying agent to impart specific properties to materials. The synthesis of liquid crystal polymers (LCPs), for example, involves the polycondensation of monomers containing ester and acid functionalities, highlighting the types of reactions where a molecule like this compound could potentially be utilized. mdpi.com
Table 3: Potential Polymerization Reactions Involving this compound or its Derivatives
| Polymerization Type | Co-monomer | Potential Polymer Type |
| Condensation Polymerization | Diamines | Polyamides |
| Diols | Polyesters (after modification of acetyl group) | |
| Addition Polymerization | Vinyl monomers | Copolymers (if modified to contain a polymerizable group) |
Mechanistic Studies of Hydrotropic Solubilization for Enhanced Molecular Dispersion
Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a second solute, known as a hydrotrope, increases the aqueous solubility of a poorly soluble compound. wikipedia.org N,N-dimethylbenzamide (DMBA) has been identified as an effective aromatic hydrotrope. nih.govsigmaaldrich.com Hydrotropes are characterized by having both a hydrophilic and a hydrophobic part, but the hydrophobic portion is generally too small to cause spontaneous self-aggregation into well-defined micelles like surfactants do. frontiersin.orgwikipedia.org
Mechanistic studies suggest that the solubilization enhancement by hydrotropes is not due to micelle formation but rather a different type of molecular aggregation. wikipedia.org One proposed mechanism involves the self-aggregation of the hydrotrope molecules, which then create environments favorable for entrapping the insoluble solute molecules. jetir.orgnih.gov Molecular dynamics simulations of nicotinamide, another hydrotropic agent, have shown that its self-aggregation is a major contributor to its hydrotropic effects. nih.govresearchgate.net This self-aggregation allows for the segregation of the hydrophobic solute from the aqueous environment, which is energetically favorable. nih.govresearchgate.net
Studies on N,N-dimethylbenzamide have shown that it is more hydrophobic and undergoes more extensive self-association compared to other hydrotropes like N,N-diethylnicotinamide (DENA). nih.gov This property makes DMBA a more powerful solubilizer for hydrophobic drugs. nih.gov The solubilization process is influenced by a strong interplay between specific interactions, such as hydrogen bonding, and hydrophobic interactions. nih.gov Thermodynamic studies on the hydrotropic aggregation of benzamide (B126) have revealed that a minimum hydrotrope concentration (MHC) is required to initiate significant solubilization. researchgate.net The aggregation of hydrotropes has been found to be an exothermic process favored by a positive entropy change. researchgate.net
Table 4: Comparison of Hydrotropic Properties of N,N-dimethylbenzamide (DMBA) and N,N-diethylnicotinamide (DENA)
| Property | N,N-dimethylbenzamide (DMBA) | N,N-diethylnicotinamide (DENA) |
| Hydrophobicity | More hydrophobic | Less hydrophobic (more polar) |
| Self-Association | More extensive self-association | Primarily dimer formation |
| Solubilizing Power | Generally more powerful for hydrophobic drugs | Extremely powerful for specific compounds like paclitaxel |
Emerging Trends and Future Research Avenues
Development of Sustainable and Environmentally Benign Synthetic Methods
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk The development of green and sustainable synthetic routes for compounds like 3-acetyl-N,N-dimethylbenzamide is a critical area for future research.
Modern approaches are moving towards catalytic processes that minimize waste and energy consumption. ucl.ac.uk Promising methodologies for amide bond formation include:
Photocatalysis: Visible-light-mediated synthesis offers a green alternative for amide formation. semanticscholar.orgnih.gov Metal-free photocatalytic methods, for instance using eosin (B541160) Y, can facilitate the coupling of substrates under ambient conditions, reducing the reliance on metal catalysts. acs.org Another innovative approach involves the direct photocatalytic coupling of methyl arenes and nitroarenes, which improves atom economy by avoiding pre-functionalization of the starting materials. acs.org
Enzymatic Synthesis: Biocatalysis presents a highly sustainable route for amide bond formation. Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids and amines in green solvents such as cyclopentyl methyl ether, often yielding high-purity products with minimal need for purification. nih.govnih.gov
Alternative Solvents and Catalysts: The use of deep eutectic solvents (DESs) as biodegradable and non-hazardous reaction media is gaining traction. researchgate.net Additionally, the development of reusable catalysts, such as Brønsted acidic ionic liquids, supports a more sustainable chemical process. researchgate.net
| Method | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Amidation | Use of stoichiometric coupling reagents (e.g., carbodiimides, acid chlorides). | Well-established and versatile. | High waste generation (low atom economy), harsh conditions. |
| Photocatalytic Synthesis | Uses visible light and a photocatalyst to drive the reaction. acs.orgacs.org | Mild reaction conditions, use of renewable energy, high selectivity. | Catalyst development, substrate scope expansion. |
| Enzymatic Synthesis | Employs enzymes (e.g., lipases) as catalysts in green solvents. nih.gov | High selectivity, mild conditions, biodegradable catalyst, minimal byproducts. | Enzyme screening and engineering, solvent optimization. |
| Flow Chemistry | Reaction is performed in a continuously flowing stream in a microreactor. nih.gov | Enhanced safety and scalability, precise control of conditions, improved yield. | Reactor design, integration of in-line purification. |
Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the synthesis of this compound, a detailed understanding of reaction kinetics, mechanisms, and pathways is essential. Process Analytical Technology (PAT), utilizing in-situ spectroscopic probes, allows for real-time monitoring of reactions without the need for sample extraction. mt.com
Key techniques for real-time monitoring include:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR™ is a powerful tool that tracks the concentration of reactants, intermediates, and products throughout a reaction in real time. mt.com This provides invaluable data for kinetic analysis and mechanism elucidation. acs.org The use of fiber optic probes allows for measurements directly within the reaction vessel under various conditions. jascoinc.com
Flow Nuclear Magnetic Resonance (FlowNMR) Spectroscopy: This technique offers non-invasive, real-time monitoring and provides detailed structural information about all species in the reaction mixture. rsc.org It is particularly useful for determining reaction kinetics and elucidating complex mechanisms.
Raman and UV/Vis Spectroscopy: These methods can be used as complementary in-situ probes to monitor changes in chemical bonding and electronic structure during a reaction. ou.edumdpi.com
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can quantitatively monitor heterogeneous organic reactions, overcoming issues like light scattering that can affect optical spectroscopy. nih.govacs.org
| Technique | Principle | Information Gained | Application to this compound Synthesis |
|---|---|---|---|
| In-situ FTIR (e.g., ReactIR) | Measures vibrational spectra of molecules directly in the reaction mixture. mt.com | Concentration profiles of reactants, intermediates, products; reaction kinetics and endpoints. acs.org | Monitoring the conversion of the carboxylic acid/acid chloride and amine starting materials. |
| FlowNMR | Acquires high-resolution NMR spectra of the flowing reaction mixture. rsc.org | Structural elucidation of transient intermediates, quantitative kinetic data. | Identifying and characterizing any unstable intermediates formed during the amidation process. |
| Raman Spectroscopy | Analyzes inelastic scattering of monochromatic light. | Changes in chemical bonds, suitable for aqueous and solid-phase systems. ou.edu | Monitoring reactions in aqueous or multiphasic green solvent systems. |
| Mass Spectrometry (e.g., DART-MS) | Ionizes and measures the mass-to-charge ratio of molecules directly from the reaction. nih.gov | Real-time quantitative analysis of reaction components, even in heterogeneous mixtures. | Quantifying product formation and byproduct generation without sample workup. |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and the optimization of synthetic routes. nih.gov For a molecule like this compound, these computational tools can be applied in several ways:
Molecular Design: AI can be used to design novel analogues of this compound with specific desired properties (e.g., enhanced biological activity, different physical properties). Generative models can explore vast chemical spaces to propose new structures.
Retrosynthesis Prediction: AI-powered tools can propose viable synthetic pathways for a target molecule by working backward from the product to commercially available starting materials. researchgate.netchemcopilot.comengineering.org.cnmicrosoft.com This can help chemists identify more efficient or novel routes for synthesis.
Reaction Outcome and Yield Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely outcome and yield of a reaction under specific conditions. aiche.org This predictive power can significantly reduce the number of experiments needed to optimize the synthesis of this compound, saving time and resources. nih.govpku.edu.cn While models have shown excellent performance on curated high-throughput experimentation (HTE) datasets, prediction on more diverse literature data remains a challenge. nih.govchemrxiv.org The quality and diversity of the training data are crucial for building accurate and unbiased predictive models. aiche.orgacs.org
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Discovery of novel analogues with optimized properties. |
| Retrosynthesis | Template-based models, Graph Neural Networks (GNNs), Transformer models. researchgate.netchemcopilot.com | Identification of efficient and sustainable synthetic routes. |
| Reaction Yield Prediction | Random Forest, Gradient Boosting, Neural Networks. nih.govpku.edu.cn | Optimization of reaction conditions (catalyst, solvent, temperature) with fewer experiments. |
| Pathway Optimization | Reinforcement Learning (RL). researchgate.net | Designing multi-step syntheses that maximize overall yield and minimize cost/waste. |
Expanding the Mechanistic Understanding of Molecular Interactions in Diverse Chemical Environments
A fundamental understanding of the molecular interactions of this compound is key to predicting its behavior in different environments, from a reaction solvent to a biological system. Computational chemistry provides powerful tools to probe these interactions at an atomic level.
Density Functional Theory (DFT): DFT calculations are invaluable for elucidating reaction mechanisms. researchgate.net They can be used to map the energy landscape of a synthetic reaction, identify transition states, and understand the role of catalysts. rsc.orgrsc.orgacs.org For example, DFT could be used to model the transition state of the amide bond formation step in the synthesis of this compound.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. tandfonline.com This approach could be used to study the conformational flexibility of this compound, its solvation in different solvents, or its interaction with a target protein. rsc.orgnih.gov Understanding these dynamics is crucial for rational drug design and for explaining physical properties.
Combined QM/MM Approaches: Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment. This is particularly useful for studying enzymatic reactions or interactions in large biological systems.
The synergy between computational studies and experimental results is crucial for building accurate predictive models of molecular behavior. rsc.org
| Method | Principle | Key Insights | Potential Application to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | Solves the electronic structure of a molecule to determine energies and properties. rsc.org | Reaction pathways, transition state energies, catalytic mechanisms, spectroscopic properties. rsc.org | Elucidating the mechanism of a novel synthetic route; predicting IR or NMR spectra. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. tandfonline.com | Conformational preferences, solvent effects, binding dynamics with macromolecules. nih.gov | Studying its solution conformation nih.gov or predicting its binding mode to a hypothetical enzyme. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in molecular structure with changes in biological activity. | Predicting the activity of designed analogues. | Guiding the design of new derivatives with potentially improved biological profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
